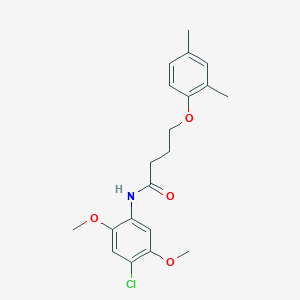

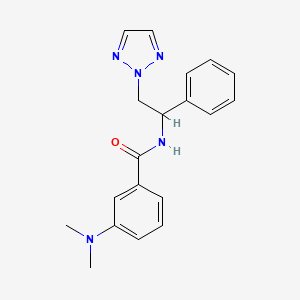

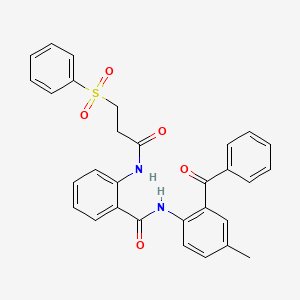

![molecular formula C20H26N2O3S B2855356 4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether CAS No. 338981-87-6](/img/structure/B2855356.png)

4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Proton Exchange Membranes

Research has been conducted on the synthesis of new sulfonated side-chain grafting units for poly(arylene ether sulfone) copolymers, aiming at applications in proton exchange membranes for fuel cells. These copolymers exhibit high proton conductivity, indicating their potential as efficient materials for fuel cell technology (Kim, Robertson, & Guiver, 2008). Additionally, studies have developed poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains, highlighting their superior balance between proton conductivity, water swelling, and methanol permeabilities, making them promising for fuel cell applications (Wang et al., 2012).

Organic Synthesis and Protection Strategies

Significant work has been carried out in the field of organic synthesis, particularly focusing on the protection and deprotection of functional groups. A novel reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols has been developed, offering an alternative approach in synthetic chemistry for the selective removal of protective groups (Srikrishna et al., 1995). Furthermore, research on the FeCl3-catalyzed deprotection of methoxyphenylmethyl-protected alcohols has shown effective self-cleaving mechanisms to produce alcohols, enhancing the efficiency and purity of synthetic processes (Sawama et al., 2015).

Pharmaceutical Chemistry

In pharmaceutical chemistry, studies on the metabolism of sulfinpyrazone and other thio analogues of phenylbutazone in humans have been conducted. These works explore the metabolic pathways and transformations of specific sulfinyl compounds, providing insights into their pharmacokinetics and potential therapeutic applications (Dayton et al., 1961).

Propiedades

IUPAC Name |

1-benzyl-4-(2,4-dimethoxy-3-methylphenyl)sulfinylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-16-18(24-2)9-10-19(20(16)25-3)26(23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-10H,11-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOUBXORLZSKLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

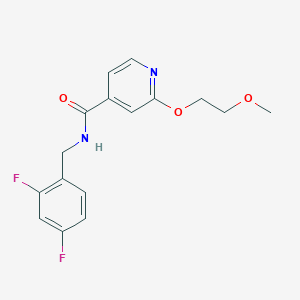

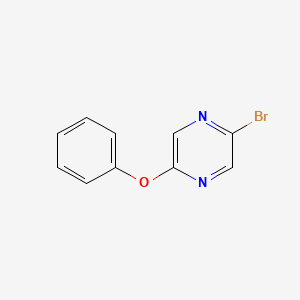

![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)

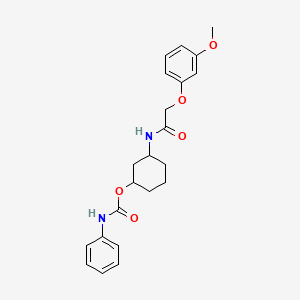

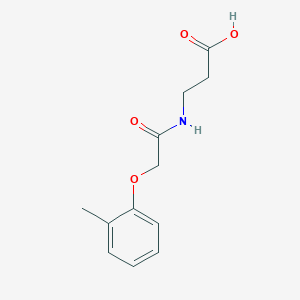

![ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2855275.png)

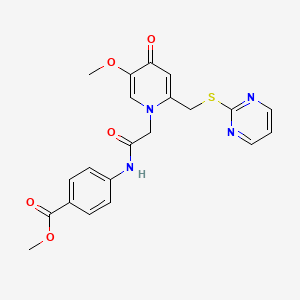

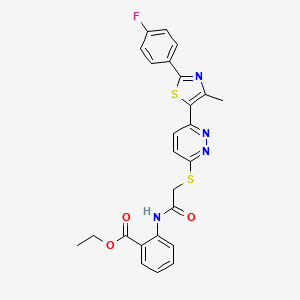

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2855289.png)

![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)

![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)